molecular formula C13H16O3 B12517645 Benzaldehyde, 2-[(5-oxohexyl)oxy]- CAS No. 676995-85-0

Benzaldehyde, 2-[(5-oxohexyl)oxy]-

Cat. No.: B12517645
CAS No.: 676995-85-0
M. Wt: 220.26 g/mol
InChI Key: OJMUOHDRMFMOPA-UHFFFAOYSA-N
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Description

Benzaldehyde derivatives are aromatic aldehydes characterized by a benzene ring substituted with a formyl group (-CHO). Modifications at the ortho, meta, or para positions with ether, hydroxyl, or alkyl chains significantly influence their chemical, physical, and biological properties. Below, we compare related compounds based on substituent groups, synthesis routes, and applications.

Properties

CAS No.

676995-85-0

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

2-(5-oxohexoxy)benzaldehyde

InChI

InChI=1S/C13H16O3/c1-11(15)6-4-5-9-16-13-8-3-2-7-12(13)10-14/h2-3,7-8,10H,4-6,9H2,1H3

InChI Key

OJMUOHDRMFMOPA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCOC1=CC=CC=C1C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 2-[(5-oxohexyl)oxy]- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with a suitable hexyl derivative under controlled conditions. The reaction typically requires the presence of a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of Benzaldehyde, 2-[(5-oxohexyl)oxy]- often involves large-scale chemical processes. These processes may include the use of advanced reactors and continuous flow systems to enhance efficiency and scalability. The choice of raw materials and reaction conditions is critical to achieving high-quality products.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 2-[(5-oxohexyl)oxy]- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens and nitrating agents.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

Benzaldehyde, 2-[(5-oxohexyl)oxy]- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and the development of new compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-[(5-oxohexyl)oxy]- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to various biochemical effects. Additionally, the aromatic ring and oxy-substituted hexyl chain contribute to the compound’s overall reactivity and interactions with biological systems.

Comparison with Similar Compounds

Substituent Position and Chain Length

  • 2-Hydroxy-5-methoxybenzaldehyde (CAS 672-13-9): Structure: Hydroxy (-OH) at C2, methoxy (-OCH₃) at C3. Molecular Weight: 152.15 g/mol .
  • 4-[(5-Bromopentyl)oxy]benzaldehyde (CAS 143773-71-1):

    • Structure : Bromine-terminated pentyl ether at C3.
    • Molecular Weight : 271.15 g/mol .
    • Key Feature : Bromine enables nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
  • 2-[6-(2-Formylphenoxy)hexoxy]benzaldehyde (CAS 64621-35-8): Structure: Hexyl ether chain with a terminal formyl group. Key Feature: Bifunctional aldehyde groups enable cross-linking in polymer chemistry .

Ether-Linked Substituents

  • 2-((2-Methylpyridin-3-yl)oxy)benzaldehyde (MPOBA): Structure: Pyridine ring at C2 via an ether linkage.
  • 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde (CAS 906353-01-3):

    • Structure : Pyrazinyl ether at C4.
    • Physical Properties : Melting point 72–73°C .
    • Key Feature : Heterocyclic substituents may enhance electronic properties for optoelectronic applications.

Stereochemical and Steric Effects

  • 2-[(4-Methylcyclohexyl)oxy]benzaldehyde (CAS 1020960-74-0):
    • Structure : Cyclohexyl ether introduces stereochemical complexity (diastereomers).
    • Physical Properties : Boiling point 338.4°C (predicted), density 1.051 g/cm³ .
    • Key Feature : Bulky substituents reduce crystallization tendencies, favoring liquid-phase reactions.

Key Differences and Trends

  • Polarity : Hydroxy and methoxy groups increase polarity (e.g., 2-hydroxy-5-methoxybenzaldehyde) versus hydrophobic alkyl chains (e.g., 4-[(5-bromopentyl)oxy]benzaldehyde).
  • Reactivity : Bromine and formyl groups enhance synthetic versatility, while silyl ethers (e.g., 4-[2-(tert-butyldimethylsilyl)ethoxy]benzaldehyde) improve stability .
  • Biological Activity : Pyridine/pyrazine substituents (MPOBA, 4-[(6-methylpyrazin-2-yl)oxy]benzaldehyde) correlate with antimicrobial efficacy .

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